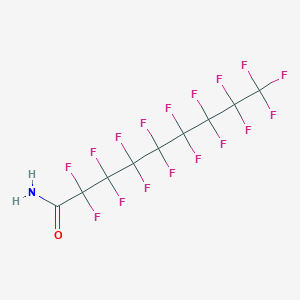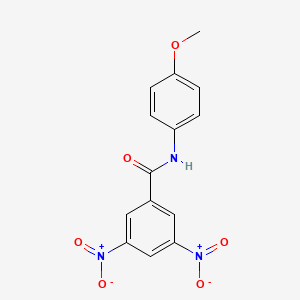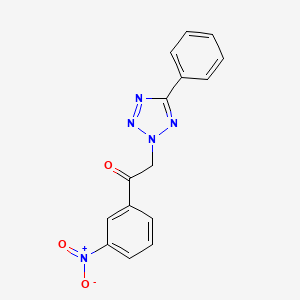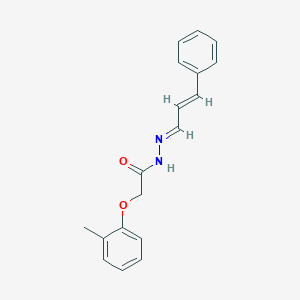![molecular formula C17H12BrClN6O3 B11692543 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-ブロモ-1,3-ベンゾジオキソール-5-イルメチリデン]-2-[5-(2-クロロフェニル)-2H-テトラゾール-2-イル]アセトヒドラジドは、化学、生物学、医学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素化ベンゾジオキソール環とテトラゾール部分を含む独自の構造を特徴としており、科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(E)-6-ブロモ-1,3-ベンゾジオキソール-5-イルメチリデン]-2-[5-(2-クロロフェニル)-2H-テトラゾール-2-イル]アセトヒドラジドの合成は、通常、複数のステップを伴います。
ベンゾジオキソール環の形成: 最初のステップは、制御された条件下でのベンゾジオキソール前駆体の臭素化を伴います。
テトラゾールの形成: テトラゾール環は、アジドとニトリルなどの適切な前駆体を用いた環化反応によって合成されます。
縮合反応: 最後のステップは、臭素化ベンゾジオキソールとテトラゾール誘導体を、特定の条件下でアセトヒドラジドと縮合させて目的の化合物を形成することを伴います。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性が高いです。これには、触媒の使用、温度制御、再結晶化またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
(E)-6-ブロモ-1,3-ベンゾジオキソール-5-イルメチリデン]-2-[5-(2-クロロフェニル)-2H-テトラゾール-2-イル]アセトヒドラジドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために実行できます。
置換: ベンゾジオキソール環の臭素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核試薬を置換反応に使用できます。
形成される主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはカルボン酸をもたらす可能性がありますが、置換反応はベンゾジオキソール環にさまざまな官能基を導入することができます。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: これは、酵素相互作用または受容体結合を研究するための生化学的アッセイにおけるプローブまたはリガンドとして役立ちます。
医学: この化合物のユニークな構造は、抗菌性や抗癌性などの潜在的な薬理作用を示唆しています。
工業: これは、新しい材料の開発や、医薬品の製造における中間体として利用できます。
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
(E)-6-ブロモ-1,3-ベンゾジオキソール-5-イルメチリデン]-2-[5-(2-クロロフェニル)-2H-テトラゾール-2-イル]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。臭素化ベンゾジオキソール環とテトラゾール部分は、酵素または受容体と相互作用して、生物学的経路の調節につながる可能性があります。正確なメカニズムは、特定の用途と標的によって異なります。
類似の化合物との比較
類似の化合物
- N’-[(E)-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)メチリデンアミノ]-4-プロパン-2-イルベンズアミド
- 3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロパン酸
独自性
(E)-6-ブロモ-1,3-ベンゾジオキソール-5-イルメチリデン]-2-[5-(2-クロロフェニル)-2H-テトラゾール-2-イル]アセトヒドラジドは、臭素化ベンゾジオキソール環とテトラゾール部分の組み合わせによってユニークです。この構造的なユニークさは、他の類似の化合物と比較して、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE
- **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE lies in its combination of brominated benzodioxole and chlorinated phenyl tetrazole moieties, which confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C17H12BrClN6O3 |
|---|---|
分子量 |
463.7 g/mol |
IUPAC名 |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H12BrClN6O3/c18-12-6-15-14(27-9-28-15)5-10(12)7-20-21-16(26)8-25-23-17(22-24-25)11-3-1-2-4-13(11)19/h1-7H,8-9H2,(H,21,26)/b20-7+ |
InChIキー |
VDPOEAWHANDWGU-IFRROFPPSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
